
Physostigmine salicylate
概要
説明
Physostigmine salicylate is a reversible acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor derived from the Calabar bean (Physostigma venenosum). It acts by forming a slowly hydrolyzable carbamylated complex with AChE, prolonging acetylcholine activity in synaptic clefts . It remains relevant as an antidote for anticholinergic poisoning due to its ability to cross the blood-brain barrier (BBB) and reverse central/peripheral antimuscarinic effects .
準備方法
Natural Extraction from Physostigma venenosum
Physostigmine, the active moiety of physostigmine salicylate, is a naturally occurring alkaloid derived from the seeds of the Calabar bean (Physostigma venenosum). Traditional extraction methods involve solvent-based isolation, where crushed beans are subjected to ethanol or methanol extraction under reflux conditions . The crude extract undergoes purification via column chromatography or recrystallization to isolate physostigmine free base. Subsequent salicylate salt formation is achieved by reacting physostigmine with salicylic acid in a polar solvent such as ethanol, yielding this compound . While this method is historically significant, scalability issues and variable alkaloid content in natural sources have driven the development of synthetic routes.
Chemical Synthesis of this compound
Alkylative Cyclization via Scandium Triflate Catalysis
A modern synthetic route to physostigmine involves a concise, high-yield process starting from skatole (1,3-dimethylindole) and (Z)-aziridine (Figure 1) . The key step employs scandium triflate (Sc(OTf)₃) and chlorotrimethylsilane (TMSCI) as catalysts in dichloromethane at −30°C, facilitating alkylative cyclization to form the pyrroloindole core with 90% yield. This intermediate undergoes N-methylation and carbamate formation to yield physostigmine free base, which is subsequently treated with salicylic acid to produce the salicylate salt .
Table 1: Reaction Conditions for Alkylative Cyclization
Parameter | Value |
---|---|
Starting Material | 1,3-Dimethylindole (skatole) |
Catalyst System | Sc(OTf)₃ (10 mol%), TMSCI |
Solvent | Dichloromethane |
Temperature | −30°C |
Reaction Time | 12 hours |
Yield | 90% |
This method surpasses traditional multi-step syntheses by minimizing side reactions and improving stereochemical control, critical for maintaining the (3aS,8aR) configuration essential for acetylcholinesterase inhibition .
Pharmaceutical Formulation Techniques
Sublingual Tablet Optimization
A D-optimal experimental design was employed to optimize sublingual tablets containing 1 mg this compound per dose . Polyvinyl pyrrolidone (PVP), lactose, starch 1500, and sodium starch glycolate were evaluated as independent variables. Direct compression parameters were optimized to achieve tablets with hardness >50 N, disintegration time <30 seconds, and friability <0.5%. The final formulation comprised 10% PVP (binder), 30% lactose (filler), 20% starch 1500 (disintegrant), and 5% sodium starch glycolate (superdisintegrant) .
Table 2: Optimized Sublingual Tablet Composition
Component | Function | Concentration (%) |
---|---|---|
This compound | Active Ingredient | 1.0 |
PVP K30 | Binder | 10.0 |
Lactose monohydrate | Filler | 30.0 |
Starch 1500 | Disintegrant | 20.0 |
Sodium starch glycolate | Superdisintegrant | 5.0 |
Microcrystalline cellulose | Filler | 34.0 |
Accelerated stability studies (40°C/75% RH, 6 months) confirmed no significant degradation, with drug content remaining >95% of the label claim .
Aqueous Solution Preparation
For injectable formulations, this compound is dissolved in Water for Injection containing sodium metabisulfite (0.1%) and benzyl alcohol (2.0%) as preservatives . Organic solvent-free solutions are prepared by directly dissolving the crystalline compound in phosphate-buffered saline (PBS, pH 7.2) at 1 mg/mL, though stability is limited to 24 hours at 4°C .
Analytical and Quality Control Methods
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method with UV detection (λ = 240 nm) is used for assay and content uniformity testing . The mobile phase consists of acetonitrile:0.1% trifluoroacetic acid (70:30 v/v), with a C18 column and flow rate of 1.0 mL/min. Retention time for this compound is 6.2 minutes, with a linear range of 0.1–10 µg/mL (R² > 0.999) .
Cholinesterase Activity Assay
Cholinesterase inhibition is quantified using a photometric assay (ChE check mobile), where whole blood samples are incubated with this compound, and residual enzyme activity is measured at 436 nm . IC₅₀ values of 0.67 nM confirm potent acetylcholinesterase inhibition .
Challenges and Optimization Strategies
Stability Considerations
This compound’s ester group renders it susceptible to hydrolysis, necessitating pH control (optimal pH 5.8) and antioxidant additives (e.g., sodium metabisulfite) in liquid formulations . Lyophilized powders offer enhanced shelf life (>4 years at −20°C) .
Synthetic Yield Improvement
Catalyst screening (e.g., Lewis acids like Sc(OTf)₃) and low-temperature conditions (−30°C) mitigate side reactions during alkylative cyclization, improving yield from 60% to 90% .
化学反応の分析
反応の種類: フィゾスチグミンサリチレートは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その薬理学的活性と安定性に不可欠です。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤は、フィゾスチグミンサリチレートを酸化するために使用できます。
還元: 水素化ホウ素ナトリウムなどの還元剤は、化合物を還元するために使用されます。
置換: 置換反応は、水酸化物イオンやアミンなどの求核剤を伴うことがよくあります。
生成される主な生成物: これらの反応から生成される主な生成物は、さまざまな薬理学的特性と用途を持つ、フィゾスチグミンのさまざまな誘導体です .
4. 科学研究への応用
フィゾスチグミンサリチレートは、幅広い科学研究への応用を持っています。
科学的研究の応用
Physostigmine salicylate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is employed in studies involving cholinergic signaling and neurotransmission.
Medicine: this compound is used to treat glaucoma, anticholinergic poisoning, and neuromuscular blockades.
作用機序
フィゾスチグミンサリチレートは、アセチルコリンを分解する酵素であるアセチルコリンエステラーゼを阻害することにより、その効果を発揮します . アセチルコリンの代謝を妨げることにより、フィゾスチグミンサリチレートは、コリン作動性シナプスにおけるアセチルコリンの濃度を高めます。 これは、ニコチン性およびムスカリン性受容体の両方の刺激を強化し、コリン作動性伝達の増加につながります .
6. 類似の化合物との比較
フィゾスチグミンサリチレートは、血液脳関門を通過する能力と、アセチルコリンエステラーゼの可逆的な阻害のために、コリンエステラーゼ阻害剤の中でユニークです . 類似の化合物には以下が含まれます。
ネオスチグミン: フィゾスチグミンとは異なり、ネオスチグミンは血液脳関門を通過せず、主に末梢への適用に使用されます。
ピリドスチグミン: ネオスチグミンと同様に、ピリドスチグミンは末梢のコリン作動性効果に使用され、血液脳関門を通過しません。
リバスチグミン: この化合物は、コリンエステラーゼ阻害剤でもあります。しかし、化学構造が異なり、主にアルツハイマー病の治療に使用されます.
フィゾスチグミンサリチレートは、血液脳関門を通過する能力と、アセチルコリンエステラーゼの可逆的な阻害により、特に中枢神経系の状態の治療に役立ちます .
類似化合物との比較
Physostigmine Salicylate vs. Neostigmine Methylsulfate
Mechanism & Selectivity :
- Both are carbamate-based AChE inhibitors, but This compound (tertiary amine) crosses the BBB, enabling central effects, whereas neostigmine methylsulfate (quaternary ammonium compound) acts peripherally .
- In vitro studies show comparable AChE inhibition (Table 1), but inter-study variability (10–100-fold differences in binding affinities) complicates direct comparisons .
Side Effects :
- Physostigmine’s BBB penetration increases central side effects (e.g., seizures, delirium), while neostigmine causes peripheral cholinergic effects (e.g., bradycardia, diarrhea) .
Stability :
- This compound solutions are more stable than sulfate salts, particularly under acidic (pH 3.0–4.0) and anaerobic conditions (retaining >95% potency after autoclaving) .
Table 1: Comparative Properties of this compound and Neostigmine Methylsulfate
This compound vs. Soman
Mechanism :
- This compound : Reversible carbamate inhibitor.
- Soman: Irreversible organophosphate inhibitor .
Toxicity & Antidote Use :
- Soman’s irreversible inhibition requires oxime-based reactivators (e.g., pralidoxime), whereas physostigmine’s reversibility allows spontaneous enzyme recovery .
- In rodent studies, soman exhibited higher potency (ED₅₀ = 52–54 µg/kg for nociception) compared to physostigmine (ED₅₀ = 0.27–0.55 mg/kg) .
Behavioral Effects :
- Both induce dose-related conditioned taste aversion (CTA), but physostigmine’s effects plateau at 0.45 mg/kg, suggesting a ceiling effect .
This compound vs. Other Physostigmine Salts
Stability & Solubility :
- Salicylate salt : Retains 95.4% potency after autoclaving at pH 3.0 (aerobic) vs. sulfate salt , which shows greater degradation .
- Sulfate salt : Causes 30% reduction in membrane potassium permeability vs. 90% for salicylate in frog muscle, highlighting anion-specific effects .
Pharmacokinetics :
- Salicylate formulations exhibit dose-proportional plasma concentrations and AChE inhibition (r² = 0.89–0.94), enabling therapeutic monitoring .
This compound vs. Benzodiazepines in Anticholinergic Poisoning
- A randomized trial found physostigmine superior to benzodiazepines in reversing delirium (85% vs. 45% efficacy) but with higher emetic risk (47% vs. 10%) .
生物活性
Physostigmine salicylate is a reversible inhibitor of acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. This compound is notable for its ability to cross the blood-brain barrier, making it effective in treating various central nervous system disorders, particularly those involving cholinergic dysfunction. This article delves into the biological activity of this compound, exploring its pharmacological properties, clinical applications, and case studies that highlight its efficacy and safety.
This compound enhances cholinergic transmission by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine at synaptic sites. This mechanism is crucial in treating conditions characterized by reduced cholinergic activity, such as myasthenia gravis and anticholinergic poisoning. The compound also exhibits miotic properties, which are beneficial in treating glaucoma by promoting aqueous humor outflow and reducing intraocular pressure .
Pharmacological Properties
- Chemical Structure : this compound is a carbamate derivative that exhibits high lipid solubility, facilitating its absorption across biological membranes.
- Bioavailability : Despite its effectiveness, this compound has poor bioavailability when administered orally, necessitating alternative routes such as intravenous or intramuscular administration for acute cases .
- Toxicity Profile : The LD50 (lethal dose for 50% of the population) in mice is approximately 3 mg/kg, indicating significant toxicity potential if overdosed. Symptoms of overdose include cholinergic syndrome characterized by excessive salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and respiratory failure .
Clinical Applications
This compound is primarily used in the following contexts:
- Anticholinergic Poisoning : It serves as an antidote for poisoning from anticholinergic agents such as atropine and scopolamine. A retrospective study indicated that early administration can reduce intubation rates and hospital stays in patients with anticholinergic delirium .
- Alzheimer's Disease : Although initially explored for cognitive enhancement in Alzheimer's patients, clinical trials have shown mixed results regarding its efficacy compared to newer acetylcholinesterase inhibitors like donepezil .
- Glaucoma Treatment : Its miotic effect is utilized in managing glaucoma by decreasing intraocular pressure through enhanced aqueous humor drainage .
Case Study 1: Anticholinergic Delirium
A recent case highlighted the successful use of physostigmine in a patient with severe anticholinergic delirium due to tricyclic antidepressant overdose. The patient received an initial bolus followed by a continuous infusion of physostigmine. This approach led to rapid improvement in mental status without requiring intubation, significantly reducing hospital stay length .
Case Study 2: Alzheimer's Disease
In a multicenter trial involving 1,111 patients with mild-to-moderate Alzheimer's disease, this compound was compared to placebo over six weeks. Results showed a statistically significant improvement in cognitive function measured by the Alzheimer Disease Assessment Scale (ADAS), although adverse effects like nausea were prevalent .
Research Findings Summary Table
Study/Trial | Objective | Results | Adverse Effects |
---|---|---|---|
Anticholinergic Delirium Case Study | Evaluate efficacy in TCA overdose | Reduced intubation rates; improved mental status | None reported |
Alzheimer's Disease Trial | Assess cognitive improvement | 1.75 points higher on ADAS (p = 0.003) | Nausea (47%), vomiting |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying physostigmine salicylate in pharmaceutical formulations?
Methodological Answer: Reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm is the gold standard. Use flurazepam hydrochloride as an internal standard to account for variability. The method involves dissolving samples in acetonitrile, baseline correction from 350–650 nm, and calculating concentrations via response ratios relative to standards. System suitability criteria include resolution >2.0 between physostigmine and degradation products .
Q. How is this compound’s solubility optimized for in vitro bioactivity assays?
Methodological Answer: Prepare stock solutions in ethanol, DMSO, or acetonitrile (33.33 mg/mL, ~80.61 mM) with ultrasonic assistance. For aqueous buffers, dilute to ≤1 mM to avoid precipitation. Validate solubility via UV-Vis spectroscopy and account for pH-dependent stability (e.g., degradation at neutral pH) .
Q. What are the primary pharmacological targets and mechanisms of this compound?
Methodological Answer: this compound reversibly inhibits acetylcholinesterase (AChE) by forming a carbamylated enzyme complex, prolonging acetylcholine activity. Central effects (e.g., cognitive enhancement) arise from blood-brain barrier penetration, distinguishing it from quaternary ammonium inhibitors like neostigmine. Validate AChE inhibition via Ellman’s assay or radiometric methods .
Advanced Research Questions
Q. How can D-optimal mixture design optimize sublingual tablet formulations of this compound?
Methodological Answer: Use polyvinyl pyrrolidone (PVP K10), lactose, starch 1500, and sodium starch glycolate as independent variables. Apply constraints (e.g., 0–94.8% excipient range) and evaluate responses (hardness, disintegration time, friability) via a special cubic model. Generate response surface plots to identify optimal excipient ratios. Validate using accelerated stability studies (40°C/75% RH) and dissolution testing in simulated saliva (pH 6.8) .
Q. How do researchers address interindividual variability in this compound pharmacokinetics during clinical trials?
Methodological Answer: Conduct population pharmacokinetic modeling with covariates like age, CYP2D6 genotype, and blood-brain barrier integrity. Use sparse sampling in Phase II/III trials and NONMEM software for analysis. Note: Oral bioavailability ranges from 5.2–11.7%, necessitating subcutaneous or intravenous administration for consistent exposure .
Q. What experimental strategies resolve contradictions in cognitive outcomes from Alzheimer’s disease trials using this compound?
Methodological Answer: Implement dose-enrichment phases (e.g., 24–30 mg/day) to identify responders. Use co-primary endpoints: Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog) and Clinician’s Interview-Based Impression of Change (CIBIC+). Address gastrointestinal side effects (47% incidence) via extended-release formulations or adjunct antiemetics .
Q. How is accelerated stability testing performed for this compound formulations?
Methodological Answer: Store tablets at 40°C ± 2°C/75% ± 5% RH for 6 months. Monitor degradation products (e.g., rubreserine) via HPLC and colorimetric analysis. Acceptable thresholds: ≤5% degradation, disintegration time ≤30 seconds, and hardness ≥4 kg/cm². Protect from light to prevent photolytic degradation .
Q. What in vivo models validate this compound’s efficacy in reversing anticholinergic toxicity?
Methodological Answer: Use rodent models (e.g., Sprague-Dawley rats) injected with scopolamine to induce delirium. Administer this compound (0.1–0.3 mg/kg s.c.) and assess latency to emerge from anesthesia or Morris water maze performance. Compare central vs. peripheral effects using brain microdialysis for acetylcholine quantification .
Q. Methodological Considerations Table
特性
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13-,15+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOTZTANVBDFOF-PBCQUBLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883232 | |
Record name | Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57-64-7 | |
Record name | (-)-Physostigmine salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Physostigmine salicylate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Physostigmine salicylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Physostigmine salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHYSOSTIGMINE SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2046ZRO9VU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。